1-Methyl-1h-Indol-3-Ol
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-1h-Indol-3-Ol can be achieved through various methods. One common approach involves the methylation of indole derivatives. For instance, the reaction of indole with methyl iodide in the presence of a base such as sodium hydride can yield 1-Methylindole . Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-1h-Indol-3-Ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms, such as amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Scientific Research Applications
1-Methyl-1h-Indol-3-Ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1h-Indol-3-Ol involves its interaction with various molecular targets and pathways. For example, it can bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-1h-Indol-3-Ol can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
3-Methylindole: Known for its role in the metabolism of tryptophan and its presence in certain foods and animal waste.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
This compound is unique due to its specific methylation at the 1-position, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methylindol-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-6-9(11)7-4-2-3-5-8(7)10/h2-6,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJIJABFUYKIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.